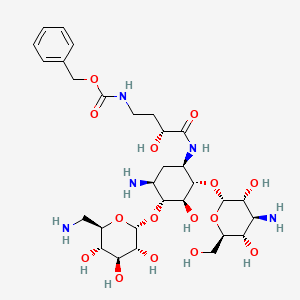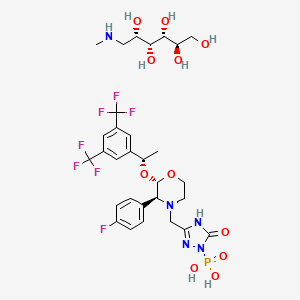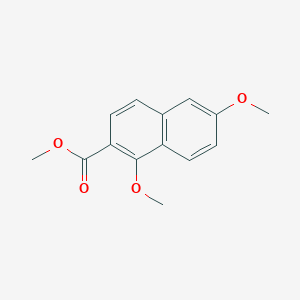
Methyl 1,6-dimethoxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,6-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H14O4. It belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two methoxy groups and a carboxylate ester group attached to a naphthalene ring, making it a versatile molecule for synthetic and research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,6-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 1,6-dimethoxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1,6-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1,6-dimethoxynaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Methyl 1,6-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1,6-dimethoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations to form active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors .
Comparación Con Compuestos Similares
Menadione (2-methyl-1,4-naphthoquinone): A synthetic naphthoquinone with vitamin K activity.
1,4-Dimethoxynaphthalene: A naphthalene derivative with similar structural features but different functional groups
Uniqueness: Methyl 1,6-dimethoxynaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and ester functionality make it a versatile intermediate for various synthetic applications .
Propiedades
Número CAS |
827320-09-2 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 1,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-10-5-7-11-9(8-10)4-6-12(13(11)17-2)14(15)18-3/h4-8H,1-3H3 |
Clave InChI |
LZWYNTXBLAOMGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)

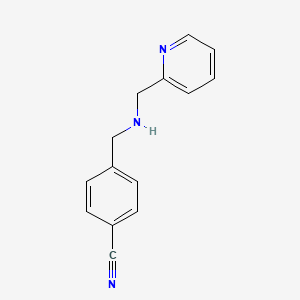
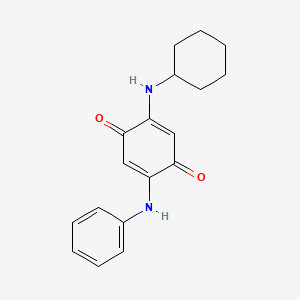
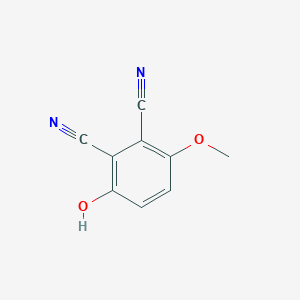
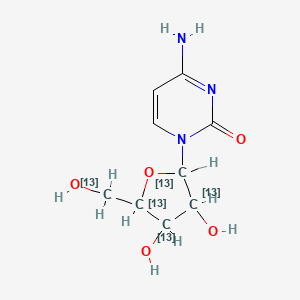
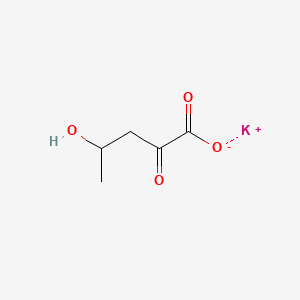
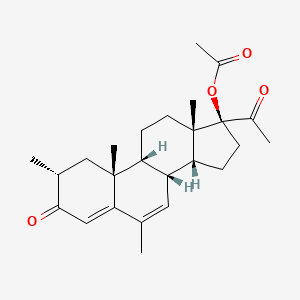
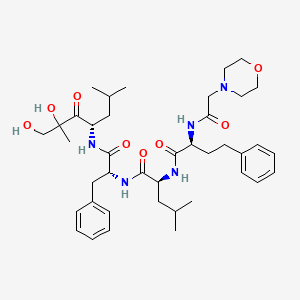
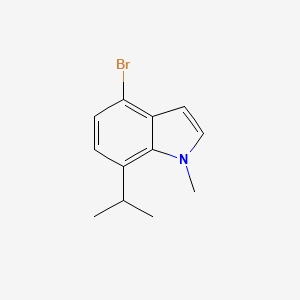
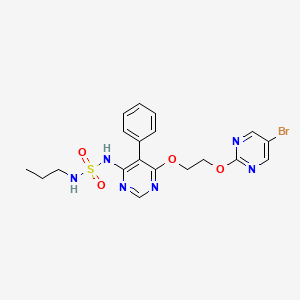
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
